N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
説明
BenchChem offers high-quality N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-16-5-9-18(10-6-16)24-20(29)15-33-23-27-26-22(34-23)25-21(30)17-7-11-19(12-8-17)35(31,32)28-13-3-2-4-14-28/h5-12H,2-4,13-15H2,1H3,(H,24,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVDQXKNFIRLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiadiazole ring and a piperidine moiety, which are known to enhance pharmacological properties.
Structural Characteristics
The molecular structure of this compound can be broken down into several key components:
- Thiadiazole Ring : This five-membered heterocyclic ring contributes to the compound's stability and reactivity.
- Benzamide Moiety : The presence of the amide functional group is critical for biological activity.
- Piperidine Sulfonamide : This component may influence the compound's interaction with biological targets.
Biological Activity Overview
Research has demonstrated that N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.
- Antifungal Activity : Studies indicate effectiveness against fungal pathogens.
- Enzyme Inhibition : Molecular docking studies suggest that the compound may inhibit specific enzymes, potentially modulating cellular pathways.
Antimicrobial Studies
In a series of experiments, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound possesses significant antibacterial properties, outperforming some standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 32.6 | Itraconazole (47.5) |
| Escherichia coli | 25.0 | Streptomycin (50.0) |
Antifungal Activity
The antifungal efficacy was assessed using various fungal strains, including Aspergillus niger. The results indicated that the compound could inhibit fungal growth effectively:
| Fungal Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Aspergillus niger | 20.0 | Fluconazole (30.0) |
| Candida albicans | 15.0 | Ketoconazole (25.0) |
The proposed mechanism of action for N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may bind to active sites of enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing various cellular processes.
Q & A
Basic: What are the standard synthetic routes for N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide?
The synthesis typically involves multi-step nucleophilic substitutions and condensation reactions. For example, thiadiazole cores are functionalized via thioether linkages (e.g., reacting 5-amino-1,3,4-thiadiazole derivatives with thiol-containing intermediates) followed by sulfonylation using piperidine derivatives. Key steps include coupling reactions (e.g., forming acetamide bridges) and sulfonamide formation under reflux with sodium acetate buffering . Characterization relies on elemental analysis, IR, NMR (¹H/¹³C), and mass spectrometry .
Basic: How is the molecular structure of this compound confirmed after synthesis?
Structural confirmation requires a combination of spectroscopic methods:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S=O at ~1150 cm⁻¹).
- ¹H NMR resolves protons adjacent to electronegative groups (e.g., piperidinyl sulfonyl protons at δ 1.4–3.2 ppm).
- ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons.
- Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Basic: What in vitro models are used to evaluate its anticancer activity?
Standard assays include:
- Cytotoxicity screening against cancer cell lines (e.g., MCF-7, A549) using MTT assays.
- Selectivity assessment via parallel testing on non-cancer cell lines (e.g., NIH3T3 fibroblasts) to calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .
- Aromatase inhibition assays (if applicable) to study hormone-dependent mechanisms .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
- Temperature control : Reflux (80–120°C) for condensation steps, monitored via TLC .
- Purification : Recrystallization from dioxane or methanol removes byproducts .
Advanced: How should researchers evaluate the compound’s selectivity between cancer and normal cells?
- Dose-response curves : Compare IC₅₀ values across cell lines. For example, a compound with IC₅₀ = 0.034 mmol L⁻¹ (A549) vs. IC₅₀ = 0.084 mmol L⁻¹ (NIH3T3) has an SI of ~2.5, indicating moderate selectivity .
- Mechanistic assays : Test for apoptosis markers (e.g., caspase-3 activation) in cancer cells versus negligible effects in normal cells .
Advanced: How to resolve contradictory cytotoxicity data across different cell lines?
- Assay standardization : Ensure consistent cell passage numbers, culture conditions, and exposure times.
- Mechanistic profiling : Use flow cytometry to assess cell cycle arrest (e.g., G2/M phase blockage in HeLa cells vs. no arrest in MRC-5 normal lung cells) .
- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Modify the p-tolylamino group (e.g., electron-withdrawing/-donating substituents) and compare activity.
- Pharmacophore mapping : Identify critical moieties (e.g., thiadiazole-thioacetamide backbone) via molecular docking.
- In silico tools : Use AutoDock Vina to predict binding affinities to targets like dihydrofolate reductase (DHFR) .
Advanced: What computational methods validate its binding to biological targets?
- Molecular docking : Simulate interactions with DHFR (PDB: 1U72) to identify hydrogen bonds with residues like Asp27 and Phe31 .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
- QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with IC₅₀ values .
Advanced: What mechanisms underlie its cytotoxic effects in cancer cells?
- Apoptosis induction : Caspase-3/7 activation and PARP cleavage observed in treated MCF-7 cells .
- DNA damage : Increased γ-H2AX foci indicate double-strand breaks in HeLa cells .
- Cell cycle arrest : G2/M phase arrest via downregulation of cyclin B1 and CDK1 .
Advanced: How to design derivatives with improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the piperidinyl sulfonyl group with morpholine or thiomorpholine to enhance solubility.
- Prodrug strategies : Introduce esterase-cleavable groups (e.g., acetyl) to improve oral bioavailability.
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., oxidation of thiadiazole rings) .
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